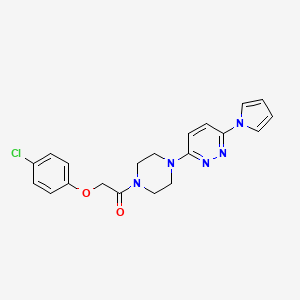![molecular formula C8H3ClN2S B2880984 6-Chlorobenzo[d]thiazole-2-carbonitrile CAS No. 26649-59-2](/img/structure/B2880984.png)
6-Chlorobenzo[d]thiazole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chlorobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position of the benzothiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions
6-Chlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, catalytic hydrogenation), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution: 6-Amino- or 6-thio-substituted benzothiazole derivatives.
Reduction: 6-Chlorobenzo[d]thiazole-2-amine.
Oxidation: 6-Chlorobenzo[d]thiazole-2-sulfoxide or 6-Chlorobenzo[d]thiazole-2-sulfone.
科学研究应用
6-Chlorobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chlorobenzo[d]thiazole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes or receptors, leading to its observed pharmacological effects .
相似化合物的比较
6-Chlorobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives, such as:
6-Hydroxybenzo[d]thiazole-2-carbonitrile: Differing by the presence of a hydroxyl group instead of a chlorine atom, this compound exhibits different reactivity and biological activity.
6-Methoxybenzo[d]thiazole-2-carbonitrile:
6-Bromobenzo[d]thiazole-2-carbonitrile: The bromine atom provides different steric and electronic effects compared to chlorine, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
26649-59-2 |
|---|---|
分子式 |
C8H3ClN2S |
分子量 |
194.64 g/mol |
IUPAC 名称 |
5-chloro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI 键 |
JOWAIOKHMQTODJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C#N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C#N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



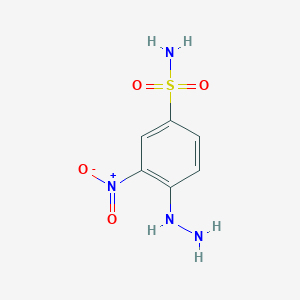
![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)
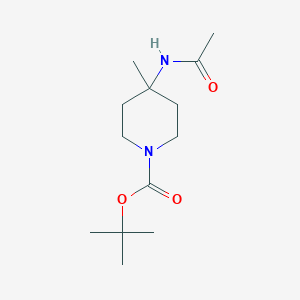
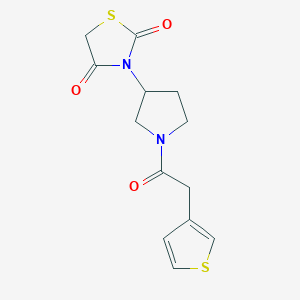

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
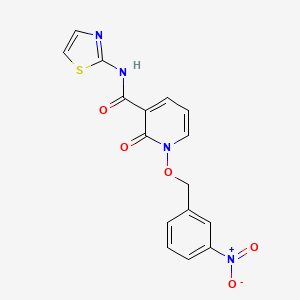
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)
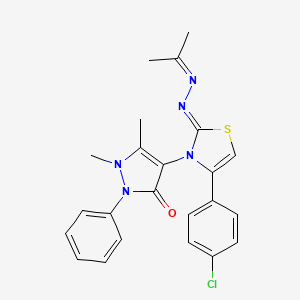
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
